4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both benzoxazole and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with 4,6-dichloro-2-formylphenol in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzoxazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can produce a benzoxazole-quinone.
Scientific Research Applications
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its antiproliferative activity against cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: This compound shares similar structural features and is used in various chemical reactions, particularly in the synthesis of N-substituted azacalix pyrimidines.
2-(2-Chlorophenyl)-2H-indazole: Another compound with a similar aromatic structure, used for its antiprotozoal activity.
Uniqueness
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its combination of benzoxazole and aniline moieties, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H7Cl3N2O |
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Molecular Weight |
313.6 g/mol |
IUPAC Name |
4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl3N2O/c14-7-4-2-1-3-6(7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
InChI Key |
NTIYCVWWUSFIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl |
Origin of Product |
United States |
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